2-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide
Description
This compound features a pyrido[1,2-a]pyrimidinone core substituted with a methyl group at position 2 and a 4-oxo functional group. The acetamide linkage connects this heterocyclic system to a 4-methoxyphenyl moiety (Fig. 1). The methoxy group may enhance solubility or target affinity, while the pyrido[1,2-a]pyrimidinone scaffold could mimic purine or pyrimidine bases, enabling interactions with enzymes or receptors involved in nucleic acid metabolism .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-17(18(23)21-10-4-3-5-15(21)19-12)20-16(22)11-13-6-8-14(24-2)9-7-13/h3-10H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTFWVAHSJLQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 2-aminopyridine and an appropriate aldehyde or ketone can form the pyrido[1,2-a]pyrimidine core.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrido[1,2-a]pyrimidine core with a methoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative. This can be done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidine core can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and potential biological activities.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[1,2-a]Pyrimidinone-Based Analogs
N-{2-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-yl}-2-(Naphthalen-2-yloxy)Acetamide (BI81805)
- Structure : Replaces the 4-methoxyphenyl group with a naphthyloxy substituent.
- Activity: Not explicitly reported, but the naphthalene moiety may favor interactions with hydrophobic binding pockets in targets like kinases or G-protein-coupled receptors (GPCRs) .
N-(3-Methylbutyl)-2-{4-Oxo-2-Sulfanylidene-1H,2H,3H,4H-Pyrido[2,3-d]Pyrimidin-3-yl}Acetamide
- Structure: Contains a pyrido[2,3-d]pyrimidinone core with a sulfanylidene group and a 3-methylbutyl chain.
- Key Differences : The sulfur atom and altered pyrido ring system may confer distinct electronic properties, influencing redox activity or metal chelation.
- Activity : Likely targets enzymes reliant on thiol interactions, such as cysteine proteases or thioredoxin reductase .
1,3,4-Thiadiazole Derivatives with Acetamide Linkages
N-[5-(4-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]-2-[(6-Methyl-1,3-Benzothiazole-2-yl)Amino]Acetamide
- Structure: Substitutes the pyrido[1,2-a]pyrimidinone core with a 1,3,4-thiadiazole ring and benzothiazole group.
- Key Differences : The thiadiazole-benzothiazole system enhances π-π stacking and hydrogen-bonding capabilities.
- Activity : Demonstrated 100% effectiveness in anticonvulsant models (MES method), suggesting CNS penetration and sodium channel modulation .
Quinazoline Sulfonyl Acetamides
N-(4-Methoxyphenyl)-2-(4-Morpholin-4-ylquinazoline-2-Sulfonyl)Acetamide (Compound 40)
- Structure : Features a quinazoline sulfonyl group linked to a morpholine ring.
- Key Differences : The sulfonyl group increases polarity, while morpholine improves solubility and metabolic stability.
- Activity : Exhibited potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines (MTT assay), likely via topoisomerase or kinase inhibition .
GPR139 Agonists with Pyrrolotriazinyl Acetamide Scaffolds
(S)-N-(1-(4-Methoxyphenyl)Ethyl)-2-(4-Oxopyrrolo[1,2-d][1,2,4]Triazin-3(4H)-yl)Acetamide (20a)
Structural and Pharmacological Comparison Table
Key Insights
- Structural Flexibility: The acetamide linkage serves as a versatile scaffold, accommodating diverse heterocyclic cores (pyrido[1,2-a]pyrimidinone, thiadiazole, quinazoline) to target distinct biological pathways.
- Role of Methoxyphenyl : This group consistently enhances solubility and target affinity across analogs, though its impact varies with core structure (e.g., anticonvulsant vs. anti-cancer activity).
- Pharmacological Potential: Pyrido[1,2-a]pyrimidinone derivatives remain underexplored compared to thiadiazole or quinazoline analogs, warranting further investigation into kinase or protease inhibition.
Biological Activity
The compound 2-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide (CAS Number: 946335-73-5) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 337.4 g/mol. Its structure incorporates a pyrido[1,2-a]pyrimidine core, which is significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O3 |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 946335-73-5 |
Synthesis
The synthesis of the compound typically involves several steps, starting from readily available precursors. Key steps include:
- Formation of the Pyrido[1,2-a]pyrimidine Core : Cyclization reactions involving appropriate precursors.
- Introduction of the Methoxyphenyl Group : Achieved through nucleophilic substitution or coupling reactions.
- Acetamide Formation : Typically involves amide coupling reactions.
Anticancer Properties
Research has shown that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant anticancer activity. The mechanism often involves inhibition of specific enzymes crucial for cancer cell proliferation.
- Mechanism of Action : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells. By inhibiting DHFR, the compound reduces tetrahydrofolate levels, thus impeding nucleotide synthesis and cell proliferation .
Antimicrobial Activity
Studies have indicated that derivatives of this compound demonstrate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The effectiveness against these pathogens suggests potential therapeutic applications in treating bacterial infections.
Enzyme Inhibition
The compound has shown promise as an acetylcholinesterase (AChE) inhibitor, which is relevant for conditions like Alzheimer's disease. Inhibiting AChE can enhance cholinergic transmission by preventing the breakdown of acetylcholine .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer properties of related pyrido[1,2-a]pyrimidines in vitro and found significant inhibition of tumor cell lines, suggesting that modifications to the structure could enhance potency against specific cancers.
- Antimicrobial Testing : In a comparative study on various synthesized compounds, those containing the pyrido[1,2-a]pyrimidine scaffold exhibited varying degrees of antibacterial activity, with some derivatives showing enhanced effects compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
